[3-(Furan-3-yl)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFRHFMKFGVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=COC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Structural Elucidation of 3 Furan 3 Yl Phenyl Methanamine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including [3-(Furan-3-yl)phenyl]methanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the types and connectivity of protons within a molecule. For derivatives of this compound, specific chemical shift regions are characteristic of the different proton environments.
Aromatic Protons: The protons on the phenyl and furan (B31954) rings typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 8.0 ppm. The specific splitting patterns and coupling constants of these signals provide information about the substitution pattern on both aromatic rings.
Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) adjacent to the phenyl ring and the nitrogen atom usually appear as a singlet or a multiplet in the range of δ 3.8 to 4.5 ppm.
Amine Protons: The protons of the primary amine group (NH₂) are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for Methanamine Derivatives
| Compound | Solvent | Key Proton Signals (δ ppm) and Multiplicity |
|---|---|---|
| N-benzylprop-2-yn-1-amine | CDCl₃ | 7.35-7.24 (m, 5H, Ar-H), 3.87 (s, 2H, CH₂), 3.42-3.41 (d, J = 2.1 Hz, 2H, CH₂), 2.25 (s, 1H, CH≡), 1.54 (s, 1H, NH) rsc.org |
| Diphenylmethanamine | CDCl₃ | 7.35-7.33 (d, J = 1.2 Hz, 4H, Ar-H), 7.28-7.25 (d, J = 5.4 Hz, 4H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.15 (s, 1H, CH), 1.73 (s, 2H, NH₂) rsc.org |
| (E)-1-phenyl-N-(prop-2-yn-1-yl) methanimine | CDCl₃ | 8.59-8.58 (t, J = 1.9 Hz, 1H, CH=N), 7.78-7.76 (d, J = 9.7 Hz, 2H, Ar-H), 7.45-7.42 (d, J = 11.6 Hz, 3H, Ar-H), 4.54-4.53 (d, J = 4.4 Hz, 2H, CH₂), 2.54-2.53 (d, J = 4.9 Hz, 1H, CH≡) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is equally important for unambiguous structural assignment.
Aromatic Carbons: The carbon atoms of the phenyl and furan rings typically appear in the δ 110-160 ppm region. The chemical shifts can distinguish between substituted and unsubstituted carbon atoms.
Benzylic Carbon: The carbon of the methylene (CH₂) group is expected to resonate in the range of δ 40-50 ppm.
Table 2: Representative ¹³C NMR Data for Methanamine Derivatives
| Compound | Solvent | Key Carbon Signals (δ ppm) |
|---|---|---|
| N-(4-fluorobenzyl)aniline | CDCl₃ | 161.6 (Ar-C), 147.5 (Ar-C), 134.7 (Ar-C), 128.8 (Ar-C), 128.6 (Ar-C), 117.3 (Ar-C), 115.1 (Ar-C), 112.4 (Ar-C), 47.1 (CH₂) rsc.org |
| Diphenylmethanamine | CDCl₃ | 145.2 (Ar-C), 128.1 (Ar-C), 126.5 (Ar-C), 126.5 (Ar-C), 59.3 (CH) rsc.org |
| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 158.5 (Ar-C), 146.3 (Ar-C), 130.5 (Ar-C), 128.6 (Ar-C), 128.3 (Ar-C), 121.5 (Ar-C), 113.7 (Ar-C), 113.5 (Ar-C), 54.9 (OCH₃), 47.3 (CH₂) rsc.org |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by correlating different nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. princeton.edu It is invaluable for establishing the connectivity of protons within the phenyl and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This technique is crucial for assigning specific proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is particularly useful for connecting the furan and phenyl rings through the methanamine linker.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, regardless of whether they are chemically bonded. princeton.edu This can be used to determine the preferred conformation of the molecule in solution.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, key IR absorptions would include:
N-H Stretching: The primary amine group (NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations for both the furan and phenyl rings are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the amine is typically found in the 1000-1200 cm⁻¹ range.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula of this compound (C₁₁H₁₁NO). bldpharm.com
Furthermore, by analyzing the fragmentation pattern of the molecular ion in the mass spectrometer, valuable structural information can be obtained. The way the molecule breaks apart can help to confirm the connectivity of the furan ring, the phenyl ring, and the methanamine group. The combination of HRMS with techniques like liquid chromatography (LC-HRMS) allows for the separation and identification of the compound from complex mixtures. mdpi.com
Advanced Spectroscopic Methods for Investigating Molecular Dynamics and Conformational Preferences
While the previously mentioned techniques provide a static picture of the molecule, advanced spectroscopic methods can be employed to study its dynamic behavior and conformational preferences. Techniques such as variable-temperature NMR can reveal information about rotational barriers around single bonds, for instance, the bond connecting the phenyl ring to the methanamine group. Computational modeling, in conjunction with experimental data from techniques like ROESY, can provide a more detailed understanding of the three-dimensional structure and flexibility of this compound and its derivatives in different environments.
Theoretical and Computational Chemistry Studies of 3 Furan 3 Yl Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular energy, and other electronic characteristics.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like [3-(Furan-3-yl)phenyl]methanamine.
DFT calculations can predict a range of properties, including:
Optimized Geometry: The three-dimensional arrangement of atoms with the lowest energy. This includes bond lengths, bond angles, and dihedral angles.
Electronic Energies: The total energy of the molecule, which can be used to assess its stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Electron Density and Charge Distribution: DFT can map the electron density to identify electron-rich and electron-poor regions within the molecule, which is vital for understanding intermolecular interactions.
| Property | Predicted Value |
|---|---|
| Total Energy | -554.3 Hartrees |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.1 Debye |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more demanding than DFT.
For this compound, ab initio calculations would be employed to:
Benchmark DFT Results: Compare the results from various DFT functionals against high-level ab initio calculations to validate the accuracy of the DFT predictions.
Investigate Excited States: While DFT is primarily a ground-state theory, time-dependent DFT (TD-DFT) and other ab initio methods can be used to study the excited states of the molecule, which is important for understanding its photophysical properties.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
The flexibility of the methanamine side chain and the rotational freedom between the furan (B31954) and phenyl rings mean that this compound can exist in multiple conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational space.
Conformational Analysis: By systematically rotating the single bonds in the molecule, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers.
Molecular Dynamics Simulations: MD simulations model the movement of atoms and molecules over time. For this compound, an MD simulation would reveal how the molecule behaves in a solvent, how it interacts with other molecules, and the transitions between different conformations.
| Dihedral Angle | Description | Predicted Stable Angle(s) |
|---|---|---|
| C(phenyl)-C(phenyl)-C(furan)-C(furan) | Rotation between the phenyl and furan rings | ~30°, ~150° |
| C(phenyl)-C(phenyl)-C(methanamine)-N | Rotation of the methanamine group | ~60°, ~180°, ~300° |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants to products. For this compound, computational studies could investigate reactions such as:
N-acylation: The reaction of the primary amine with an acylating agent.
Electrophilic Aromatic Substitution: The substitution on the furan or phenyl ring.
By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides the activation energy, which is a key determinant of the reaction rate.
Prediction of Stereoelectronic Effects and Molecular Electrostatic Potential
Stereoelectronic effects describe how the spatial arrangement of electrons influences the properties and reactivity of a molecule. The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution.
Stereoelectronic Effects: The orientation of the lone pair of electrons on the nitrogen atom and the pi-systems of the furan and phenyl rings can lead to specific stereoelectronic interactions that influence the molecule's preferred conformation and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map of this compound would show negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the furan ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine hydrogens. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.
Chemical Reactivity and Transformation Pathways of 3 Furan 3 Yl Phenyl Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine (-NH₂) group in [3-(Furan-3-yl)phenyl]methanamine is a nucleophilic and basic center, making it the focal point for a variety of chemical reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily react with various electrophiles, leading to the formation of amides, secondary or tertiary amines, and sulfonamides. These reactions are crucial for creating new carbon-nitrogen and sulfur-nitrogen bonds.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides results in the formation of stable amide derivatives. This amide bond formation is a widely used strategy in the synthesis of biologically active molecules.
Alkylation: The amine group can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. A palladium-catalyzed method has been reported for the alkylation of furan (B31954) rings, suggesting the potential for complex, multi-component reactions involving both moieties of the molecule under specific catalytic conditions. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many pharmaceutical compounds. The synthesis of N-toluenesulfonyl imines from toluenesulfonamide precursors highlights the accessibility of this transformation. organic-chemistry.org
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Condensation and Imine Formation Reactions
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product.
A general and mild method for imine formation utilizes tris(2,2,2-trifluoroethyl)borate as a condensing agent, which facilitates the reaction between amines and carbonyl compounds at room temperature. organic-chemistry.org The resulting imines are valuable intermediates themselves, as they can be reduced to form secondary amines or be subjected to attack by nucleophiles. The synthesis of furan-3(2H)-imine scaffolds has been achieved through the reaction of α,β-unsaturated ketones with anilines, involving a 1,4-addition followed by an intramolecular cyclization. nih.gov Furthermore, complex heterocyclic systems, such as pyrido[3,2-c]cinnolines, have been synthesized through the condensation of aminocinnoline derivatives with various active methylene (B1212753) compounds, demonstrating the broad utility of amine condensation reactions. researchgate.net
| Carbonyl Compound | Reagent/Catalyst | Product Type |
| Aldehyde | Tris(2,2,2-trifluoroethyl)borate | N-alkyl/aryl aldimine |
| Ketone | Tris(2,2,2-trifluoroethyl)borate (at elevated temp.) | N-alkyl/aryl ketimine |
| α,β-Unsaturated Ketone | Base | Furan-3(2H)-imine derivative |
Oxidation and Reduction Pathways of the Amine Group
The primary amine group is susceptible to oxidation, though the products can vary depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of imines or nitroso compounds, while stronger oxidants can convert the amine to a nitro group.
Conversely, the amine group itself is generally stable under reducing conditions. In fact, a common method for synthesizing primary amines like this compound is the reduction of a corresponding nitrile or amide using reducing agents like Lithium aluminum hydride (LiAlH₄). This stability allows for selective reductions of other functional groups within the molecule without affecting the primary amine.
Transformations of the Furan Heterocycle
The furan ring in this compound is an aromatic heterocycle with significant electron density, making it reactive towards electrophiles and susceptible to ring-opening and cycloaddition reactions. chemenu.com
Electrophilic Aromatic Substitution on the Furan Ring
Due to the electron-donating effect of the oxygen atom, the furan ring is more reactive towards electrophilic substitution than benzene (B151609). chemenu.com The substitution typically occurs at the C2 and C5 positions, which are most activated. In this compound, the C2 and C5 positions of the furan ring are the most likely sites for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, palladium-catalyzed radical alkylation has been shown to be an effective method for introducing alkyl groups onto furan rings. nih.gov
| Reaction | Reagent | Expected Substitution Position |
| Nitration | HNO₃/H₂SO₄ | C2 or C5 of Furan |
| Halogenation | Br₂, Cl₂ | C2 or C5 of Furan |
| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | C2 or C5 of Furan |
| Radical Alkylation | Alkyl Iodide/Pd Catalyst | C2 or C5 of Furan |
Ring-Opening and Cycloaddition Reactions Involving the Furan Moiety
The furan ring can undergo ring-opening reactions under various conditions, a transformation that is useful for synthesizing linear, polyfunctionalized compounds.
Oxidative Ring-Opening: Treatment with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can lead to oxidative dearomatization and subsequent rearrangement or hydrolysis to yield butenedial derivatives or other acyclic products. nih.gov
Acid-Catalyzed Ring-Opening: In the presence of strong acids, such as ethanolic HCl, the furan ring can be opened. This has been demonstrated in the transformation of 2-hydroxyaryl-(5-methylfur-2-yl)methanes into 2-(3-oxobutyl)benzofurans, a process that involves a furan ring-opening followed by a benzofuran (B130515) ring-closure. mdpi.com An iron(III) chloride-catalyzed ring-opening of furans with dialkyl phosphonates has also been reported to efficiently produce 2,5-dicarbonyl-3-ene-phosphates. rsc.org
Furan moieties can also participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles, although this reactivity can be influenced by the substituents on the furan ring. Additionally, furan derivatives can undergo [3+2] cycloaddition reactions to form more complex polycyclic systems. thieme-connect.dersc.org
| Reaction Type | Reagents/Conditions | Resulting Structure |
| Oxidative Ring-Opening | m-CPBA | Acyclic dicarbonyl compounds |
| Acid-Catalyzed Ring-Opening | Ethanolic HCl or FeCl₃ | Linear functionalized compounds or recyclized products |
| [4+2] Cycloaddition | Dienophile | Bicyclic adduct |
| [3+2] Cycloaddition | Various partners (e.g., alkynes) | Fused or spirocyclic heterocycles |
Reactivity of the Phenyl Substituent
Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing the phenyl ring of this compound. The outcome of these reactions, in terms of both reaction rate and the position of substitution (regioselectivity), is governed by the electronic properties of the existing substituents.
The methanamine group is a strong activating group due to the electron-donating nature of the nitrogen lone pair, which can be delocalized into the phenyl ring via resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org This activating effect is most pronounced at the ortho and para positions relative to the methanamine group.
The furan-3-yl group's effect is less predictable without specific experimental or computational data for this exact molecule. Generally, aryl groups are weakly activating or deactivating. The oxygen atom in the furan ring possesses lone pairs that contribute to its own aromaticity, but it is also an electronegative atom that can exert an inductive electron-withdrawing effect. sciencepub.net The orientation of the furan ring relative to the phenyl ring will also influence its electronic contribution.
Given the strong activating and ortho-, para-directing nature of the methanamine group, it is anticipated to be the dominant directing group in EAS reactions on the phenyl ring of this compound. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methanamine substituent.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
| Position of Substitution | Relation to Methanamine | Relation to Furan-3-yl | Predicted Reactivity |
| C2' | ortho | ortho | Highly Favored |
| C4' | para | ortho | Favored |
| C6' | ortho | meta | Highly Favored |
| C5' | meta | para | Disfavored |
Note: The numbering of the phenyl ring positions (C2' to C6') is relative to the point of attachment of the methanamine group (C1'). The furan-3-yl group is at the C3' position.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a Lewis acid catalyst with a halogen (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group.
Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst to introduce an alkyl group.
Derivatization and Functionalization of Phenyl Ring Positions
The strategic functionalization of the phenyl ring can be achieved through the careful selection of reagents and reaction conditions, building upon the principles of electrophilic aromatic substitution. The primary amine of the methanamine group may require protection, for instance as a Boc-carbamate, to prevent side reactions under certain electrophilic conditions.
Derivatization of the phenyl ring could lead to a diverse range of analogs with potentially altered biological activities. For instance, the introduction of a nitro group via nitration could be subsequently reduced to an amino group, providing a new site for further chemical modifications. Halogenated derivatives can serve as versatile intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and construct more complex molecular architectures.
The synthesis of derivatives with substituents at specific positions on the phenyl ring would allow for a systematic exploration of structure-activity relationships (SAR), a common strategy in medicinal chemistry and drug discovery.
Investigation of Regioselectivity and Stereoselectivity in Complex Transformations
Beyond simple aromatic substitution, this compound can be a substrate in more complex chemical transformations where regioselectivity and stereoselectivity are critical considerations.
Regioselectivity: In reactions involving multiple potential reaction sites, such as metal-catalyzed cross-coupling reactions or directed ortho-metalation, the inherent electronic and steric properties of the molecule will dictate the outcome. For example, in a directed metalation-protonation sequence, the directing group (in this case, potentially the protected aminomethyl group) would guide the deprotonation to a specific ortho position. The presence of the furan-3-yl group could influence the accessibility and reactivity of these positions.
Stereoselectivity: The methanamine moiety in this compound is attached to a prochiral center. This means that reactions at this benzylic position, or transformations that create a new stereocenter elsewhere in the molecule, could potentially lead to the formation of stereoisomers (enantiomers or diastereomers). The development of stereoselective syntheses of specific isomers is often crucial for understanding their biological activity, as different stereoisomers can have vastly different pharmacological profiles.
Applications and Advanced Materials Science Integration of 3 Furan 3 Yl Phenyl Methanamine Derivatives
Utilization in Polymer Chemistry and Functional Coatings Development
The primary amine group in [3-(Furan-3-yl)phenyl]methanamine serves as a highly reactive functional handle, making it a valuable monomer for the synthesis of advanced polymers. This reactivity allows for its incorporation into various polymer backbones through reactions such as amide bond formation and reductive amination. The resulting polymers can exhibit unique properties conferred by the furan (B31954) and phenyl groups, including thermal stability and specific electronic characteristics.
The development of functional coatings is another promising area. Methanamine derivatives, in general, have been investigated for their potential as corrosion inhibitors for steel. The incorporation of the this compound moiety into coating formulations could lead to enhanced anti-corrosion properties, leveraging the chemical's ability to interact with metal surfaces.
Role as Building Blocks in Supramolecular Assembly and Nanomaterials
Supramolecular chemistry relies on non-covalent interactions to construct complex, well-organized structures from smaller molecular units. The this compound scaffold is well-suited for this purpose. The aromatic phenyl and furan rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, driving the self-assembly of molecules into larger architectures.
These self-assembly processes can lead to the formation of various nanomaterials, such as nanofibers, nanotubes, and vesicles. The specific morphology and properties of these nanomaterials can be tuned by modifying the chemical structure of the this compound derivative. The combination of reactive centers in this molecule opens pathways to create annulated heterocyclic systems, which are promising for a wide range of applications. researchgate.net
Catalytic Applications and Design of Novel Ligands in Organic Synthesis
The nitrogen atom of the methanamine group and the oxygen atom of the furan ring in this compound derivatives can act as coordination sites for metal ions. This makes them attractive candidates for the design of novel ligands for catalysis. By forming complexes with transition metals, these ligands can facilitate a variety of organic transformations.
For instance, research on furan derivatives has shown their utility in catalysis. Furan can act as a versatile C4 building block in organic synthesis through oxidation reactions catalyzed by metal complexes. researchgate.net While specific catalytic applications of this compound are not yet widely reported, the structural motifs present suggest significant potential in this area. The development of chiral catalysts is a particularly interesting avenue, where asymmetric synthesis could be achieved using complexes derived from chiral versions of this compound.
Development of Precursors for Functional Organic Frameworks and Electronic Materials
Porous organic frameworks (POFs), including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of materials with exceptionally high surface areas and tunable pore sizes. ossila.com These materials are constructed from organic linkers connected by metal ions or covalent bonds. ossila.com The rigid structure and functional groups of this compound make it a suitable candidate for use as an organic linker in the synthesis of novel POFs. ossila.combohrium.com
By incorporating this linker into a framework, it is possible to introduce specific functionalities into the pores of the material. bohrium.com This could lead to the development of POFs with tailored properties for applications such as gas storage, separation, and catalysis. The design of the organic linker is a critical factor in determining the final structure and properties of the framework. nih.govresearchgate.net
Furthermore, the conjugated π-system of the furan and phenyl rings suggests that derivatives of this compound could be utilized in the development of organic electronic materials. By modifying the molecular structure to enhance charge transport properties, it may be possible to create new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Structure Activity Relationship Sar Methodologies for 3 Furan 3 Yl Phenyl Methanamine Analogs in Chemical Research
Rational Design and Systematic Synthesis of Structural Analogs for SAR Probing
The rational design of analogs of [3-(Furan-3-yl)phenyl]methanamine for SAR studies involves the systematic modification of its three core components: the furan (B31954) ring, the phenyl ring, and the methanamine linker. The goal is to create a focused library of compounds that probes the influence of various steric, electronic, and lipophilic properties on a target biological endpoint. nih.gov
The synthesis of these analogs often employs established synthetic methodologies. A common approach involves Suzuki-Miyaura coupling to connect the furan and phenyl rings, followed by the reduction of a nitrile or an oxime to generate the methanamine moiety. Protecting groups, such as the Boc group, are frequently used to shield the amine functionality during intermediate synthetic steps.
A hypothetical library of analogs for an initial SAR screen is presented below, designed to explore key chemical space around the parent compound.
Table 1: Designed Analogs of this compound for Initial SAR Screening
| Compound ID | R1 (Furan Substitution) | R2 (Phenyl Substitution) | R3 (Amine Substitution) |
| 1 | H | H | H (Parent Compound) |
| 2 | 2-CH₃ | H | H |
| 3 | 5-CH₃ | H | H |
| 4 | H | 4-F | H |
| 5 | H | 4-Cl | H |
| 6 | H | 4-OCH₃ | H |
| 7 | H | 2-F | H |
| 8 | H | H | CH₃ |
| 9 | H | H | (CH₂)₂OH |
| 10 | 5-Cl | 4-F | H |
Impact of Systematic Variation of Furan, Phenyl, and Methanamine Substructures on Molecular Interactions
The systematic variation of the this compound scaffold allows for a detailed understanding of how each substructure contributes to molecular interactions with a biological target. The furan ring, for instance, can participate in various non-covalent interactions, including hydrogen bonding via its oxygen atom and π-stacking interactions. nih.gov The phenyl ring provides a scaffold for substitution, enabling the fine-tuning of electronic properties and steric bulk. The methanamine group is a key hydrogen bond donor and can be a critical anchoring point within a receptor's binding site.
To illustrate the potential SAR, a hypothetical dataset of biological activities for the designed analogs is presented below. The activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical enzyme.
Table 2: Hypothetical Biological Activity of this compound Analogs
| Compound ID | R1 (Furan) | R2 (Phenyl) | R3 (Amine) | IC₅₀ (nM) | Fold Improvement vs. Parent |
| 1 | H | H | H | 1500 | 1.0 |
| 2 | 2-CH₃ | H | H | 3200 | 0.5 |
| 3 | 5-CH₃ | H | H | 950 | 1.6 |
| 4 | H | 4-F | H | 450 | 3.3 |
| 5 | H | 4-Cl | H | 380 | 3.9 |
| 6 | H | 4-OCH₃ | H | 1800 | 0.8 |
| 7 | H | 2-F | H | 2500 | 0.6 |
| 8 | H | H | CH₃ | 4800 | 0.3 |
| 9 | H | H | (CH₂)₂OH | 1200 | 1.3 |
| 10 | 5-Cl | 4-F | H | 150 | 10.0 |
Analysis of SAR Findings:
Furan Substitution: The introduction of a methyl group at the 2-position of the furan ring (Compound 2 ) is detrimental to activity, suggesting steric hindrance in this region. However, a methyl group at the 5-position (Compound 3 ) leads to a modest improvement, indicating this position may be more accommodating.
Phenyl Substitution: Substitution at the 4-position of the phenyl ring appears to be a key determinant of activity. Small, electron-withdrawing halogens like fluorine (Compound 4 ) and chlorine (Compound 5 ) significantly enhance potency. This suggests a potential interaction with an electropositive region of the binding site or a favorable conformational effect. In contrast, a bulky, electron-donating methoxy (B1213986) group at the same position (Compound 6 ) reduces activity, possibly due to steric clash or unfavorable electronic interactions. Substitution at the 2-position (Compound 7 ) is poorly tolerated, highlighting the importance of the substitution pattern for proper orientation within the binding pocket. nih.gov
Combined Modifications: The most potent analog in this series, Compound 10 , combines favorable substitutions on both the furan and phenyl rings (a 5-chloro group on the furan and a 4-fluoro group on the phenyl ring). This additive effect suggests that these two regions of the molecule interact with distinct pockets of the target, and optimizing both simultaneously leads to a significant enhancement in potency.
Stereochemical Influence on Molecular Recognition and Orientational Preferences
The benzylic carbon atom in this compound, which links the phenyl ring and the amine group, is a chiral center. Consequently, the compound and its analogs (where this chirality is maintained) can exist as a pair of enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio.
This difference arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal set of interactions with a chiral biological target, such as an enzyme or receptor binding site, compared to its mirror image. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."
For the this compound scaffold, resolving the enantiomers and testing them individually is a critical step in the SAR investigation. A hypothetical comparison of the activity of the enantiomers of Compound 5 is presented below.
Table 3: Hypothetical Activity of Enantiomers of [3-(Furan-3-yl)-4'-chlorophenyl]methanamine (Analog of Compound 5)
| Compound ID | Stereochemistry | IC₅₀ (nM) |
| 5a | (R)-enantiomer | 290 |
| 5b | (S)-enantiomer | 2100 |
| 5 (racemic) | Racemic mixture | 380 |
In this hypothetical case, the (R)-enantiomer (5a ) is significantly more potent than the (S)-enantiomer (5b ). This suggests that the specific spatial orientation of the furan, 4-chlorophenyl, and aminomethyl groups in the (R)-configuration allows for a much more favorable binding interaction with the target. Further drug development would logically focus on the synthesis and optimization of the (R)-enantiomer.
Integration of Computational Approaches into SAR Analysis and Lead Optimization Strategies
Computational chemistry provides powerful tools to rationalize the observed SAR and to guide the design of new, more potent analogs, a process often referred to as lead optimization. uni-bonn.de For the this compound series, several computational methods would be invaluable.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to correlate variations in the physicochemical properties of compounds with their biological activities. researchgate.net For the analog series in Table 2, descriptors for electronic effects (e.g., Hammett constants), steric bulk (e.g., molar refractivity), and lipophilicity (e.g., cLogP) could be calculated for each substituent. A resulting QSAR equation might take the form:
log(1/IC₅₀) = c₀ + c₁(σ) + c₂(MR) - c₃(cLogP)²
Such a model could quantitatively confirm the qualitative observations, for instance, by showing a positive correlation with electron-withdrawing character at the phenyl 4-position and a negative correlation with steric bulk at the furan 2-position.
Molecular Docking: If the three-dimensional structure of the biological target is known or can be reliably modeled, molecular docking can be used to predict the binding mode of the analogs. Docking the (R)- and (S)-enantiomers of Compound 5 into a hypothetical active site could reveal the specific interactions that account for the observed difference in potency. For example, the model might show that in the (R)-enantiomer, the primary amine forms two crucial hydrogen bonds with a specific aspartate residue, while the 4-chlorophenyl group fits snugly into a hydrophobic pocket. In contrast, the (S)-enantiomer might be unable to achieve this optimal set of interactions due to steric clashes. nih.gov
Pharmacophore Modeling: Based on the most active compounds, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of key features required for activity. For Compound 10 , the pharmacophore might consist of a hydrogen bond donor (the amine), an aromatic ring feature (the phenyl group), a hydrophobic feature (the chloro group), and a hydrogen bond acceptor (the furan oxygen). This model can then be used to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.
By integrating these computational approaches, the SAR analysis transitions from a descriptive exercise to a predictive science, allowing for a more efficient and rational design of the next generation of analogs. nih.gov
Q & A
Q. What are the recommended synthetic routes for [3-(Furan-3-yl)phenyl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, a three-step protocol (condensation, cyclization, and functionalization) can be adapted from analogous methanamine derivatives . Key steps include:
Condensation : Reacting furan-3-carbaldehyde with a phenylmethanamine precursor under acidic conditions.
Cyclization : Using thioglycolic acid and anhydrous ZnCl₂ to form intermediate heterocycles .
Functionalization : Introducing substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in furan-containing aryl halides .
Optimization involves temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., DMF or THF), and catalyst screening (e.g., Pd catalysts for cross-coupling) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid exposure to moisture and light .
- Safety : Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of spills, neutralize with 1N NaOH and dispose via certified waste management services .
- Incompatibilities : Separate from strong acids/bases and oxidizing agents to avoid exothermic reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and furan ring signals (δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₁NO: 173.21 g/mol) and detects fragmentation patterns .
- IR : Stretching frequencies for NH₂ (~3350 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in antimicrobial applications?
- Methodological Answer :
- Ring Substitution : Replace the phenyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve membrane permeability, as demonstrated in benzimidazole-based antimicrobial agents .
- Side-Chain Functionalization : Introduce thiazolidinone or oxadiazole moieties to disrupt bacterial cell wall synthesis. For example, coupling with 4-thiazolidinone derivatives enhances potency against Gram-positive pathogens .
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate metabolic stability while retaining activity .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC (≥95% purity) with UV/Vis detection to rule out impurities affecting bioactivity .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate to assess reproducibility. Discrepancies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) .
- Metabolite Profiling : LC-MS/MS identifies degradation products or reactive intermediates that may skew activity data .
Q. What enzymatic pathways could be involved in the biosynthesis or metabolism of this compound?
- Methodological Answer :
- Biosynthesis : Archaeal enzymes like MfnF (EC 2.5.1.131) catalyze furan-methyltransferase reactions, suggesting potential pathways for furan-aminomethyl group assembly .
- Metabolism : Cytochrome P450 enzymes (CYP3A4/CYP2D6) likely oxidize the benzylamine group, forming hydroxylated metabolites. In vitro microsomal assays with NADPH cofactors can validate this .
- Detoxification : Glutathione-S-transferase (GST) may conjugate reactive electrophilic intermediates, reducing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
